molecular formula C10H11NO2S B4714504 2-(2-methoxyethoxy)-1,3-benzothiazole CAS No. 5344-40-1

2-(2-methoxyethoxy)-1,3-benzothiazole

Cat. No.: B4714504
CAS No.: 5344-40-1
M. Wt: 209.27 g/mol
InChI Key: WLAREINQKXYEOY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biological research. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific derivative features a 2-methoxyethoxy side chain, a modification that may influence its solubility, bioavailability, and interaction with biological targets. Benzothiazole derivatives, as a class, have demonstrated a wide spectrum of pharmacological properties in scientific studies, including but not limited to anticancer , antimicrobial , antioxidant , anticonvulsant , and anti-tubercular activities . Some derivatives also act as monoamine oxidase inhibitors or are utilized as fluorescent probes . The precise mechanism of action and primary research applications for this compound are subjects for ongoing investigation, as its biological profile is likely distinct from other documented analogues. This compound serves as a valuable building block for the synthesis of more complex molecules and as a pharmacophore for developing new therapeutic agents. Researchers can use it to explore structure-activity relationships, screen for novel biological activities, and investigate biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-6-7-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAREINQKXYEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366084
Record name 2-(2-methoxyethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-40-1
Record name 2-(2-methoxyethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 2 Methoxyethoxy 1,3 Benzothiazole and Its Analogues

Classical and Contemporary Synthesis Strategies for 2-Substituted Benzothiazoles

The benzothiazole (B30560) ring is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic strategies for its construction. longdom.org These methods often begin with 2-aminothiophenol (B119425) as a key starting material. longdom.org

One of the most fundamental and widely used methods for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various carbon electrophiles, followed by an intramolecular cyclization and oxidation/dehydration. indexcopernicus.comorganic-chemistry.org

From Aldehydes: The reaction of 2-aminothiophenol with aldehydes is a common route to produce 2-substituted benzothiazoles. organic-chemistry.orggoogleapis.com This reaction can be promoted by a wide range of catalysts, including acid catalysts, and can proceed under various conditions, including microwave irradiation or simple heating. indexcopernicus.comgoogleapis.com For instance, an H2O2/HCl system in ethanol (B145695) at room temperature has been shown to be an efficient catalyst for this transformation, providing excellent yields in short reaction times. google.com

From Carboxylic Acids: Direct condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides another reliable pathway to 2-substituted benzothiazoles. organic-chemistry.orggoogleapis.com

From Acyl Chlorides: The reaction with more reactive acyl chlorides offers a milder alternative to using carboxylic acids, often proceeding at room temperature in the presence of a base or in ionic liquids. nih.gov

These condensation reactions are versatile, allowing for the introduction of a wide array of substituents at the 2-position, depending on the chosen carbonyl compound.

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. google.com Several MCRs have been developed for the synthesis of the benzothiazole scaffold. For example, a three-component reaction of 2-iodoaniline, an aldehyde, and thiourea, catalyzed by a ferromagnetic catalyst in water, has been described as an effective and ecologically friendly methodology. indexcopernicus.com Another approach involves the copper-catalyzed three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde to yield 2-substituted 1,3-benzothiazoles. These methods streamline the synthesis process, avoiding the isolation of intermediates and often employing more environmentally benign conditions. google.com

Specific Routes for Introducing the 2-Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy group onto the benzothiazole ring requires a specific functionalization step at the C-2 position. This is typically achieved through nucleophilic substitution on a pre-formed benzothiazole derivative.

The most common precursor for C-2 functionalization is 2-mercaptobenzothiazole (B37678) (2-MBT), which is industrially produced from the reaction of aniline (B41778) and carbon disulfide. google.com However, for the introduction of an alkoxy group like 2-methoxyethoxy, the thiol group of 2-MBT is not ideal. A more effective strategy involves converting 2-MBT into a derivative with a better leaving group, such as 2-chlorobenzothiazole (B146242).

The synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole can be achieved with high efficiency using various chlorinating agents.

Using Sulfuryl Chloride (SO₂Cl₂): A well-documented method involves the reaction of 2-mercaptobenzothiazole with sulfuryl chloride, often in an inert solvent or neat. This reaction proceeds at a low temperature and, after workup, yields highly pure 2-chlorobenzothiazole. mdpi.com One patent describes adding sulfuryl chloride to 2-mercaptobenzothiazole at about 25°C, followed by decomposition of excess reagent with ice water, to give the product in high yield. mdpi.com

Using Thionyl Chloride (SOCl₂): Another common method is the reaction of 2-mercaptobenzothiazole with thionyl chloride. This reaction is often carried out in the presence of a catalyst and a solvent, with temperatures ranging from 30-140°C. researchgate.net

The resulting 2-chlorobenzothiazole is a versatile intermediate where the chlorine atom at the C-2 position is activated towards nucleophilic attack. longdom.org

Table 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

Chlorinating AgentReaction ConditionsYieldReference
Sulfuryl Chloride (SO₂Cl₂)Neat, ~25°C, 1 hour, followed by aqueous workupHigh mdpi.com
Thionyl Chloride (SOCl₂)With catalyst, in solvent, 30-140°C>90% nih.govresearchgate.net

With the activated 2-chlorobenzothiazole in hand, the 2-methoxyethoxy moiety can be introduced via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.

The primary strategy involves the reaction of 2-chlorobenzothiazole with the alkoxide of 2-methoxyethanol (B45455). This can be performed in two ways:

In situ generation of the alkoxide: 2-methoxyethanol is reacted with a strong base, such as sodium hydride (NaH) or sodium metal, in an aprotic solvent like THF or DMF to generate the sodium 2-methoxyethoxide. 2-chlorobenzothiazole is then added to this solution.

Reaction with the alcohol and base: A simpler, one-pot procedure involves mixing 2-chlorobenzothiazole, 2-methoxyethanol, and a suitable base (e.g., potassium carbonate, sodium hydroxide) in a polar aprotic solvent and heating the mixture.

The reaction mechanism involves the nucleophilic attack of the 2-methoxyethoxide ion on the electrophilic C-2 carbon of the benzothiazole ring, displacing the chloride ion to form the desired ether linkage. The high reactivity of 2-halogenated thiazoles with alkoxides like sodium methoxide (B1231860) supports the feasibility of this pathway. longdom.org

An alternative, though less direct, route for forming a C-O bond at the C-2 position could start from 2-mercaptobenzothiazole. S-alkylation of 2-MBT with a suitable 2-methoxyethyl halide would yield a 2-(2-methoxyethylthio)benzothiazole. google.comgoogle.com However, converting this thioether to the corresponding ether is a non-trivial transformation and is generally less efficient than the nucleophilic substitution on the 2-chloro derivative.

Catalytic Systems and Green Chemistry Principles in Benzothiazole Synthesis

The synthesis of benzothiazoles has significantly benefited from the application of modern catalytic systems and the principles of green chemistry, primarily focused on the initial construction of the benzothiazole ring. researchgate.net

Advanced Catalytic Systems: A diverse range of catalysts have been employed to improve the efficiency and selectivity of benzothiazole synthesis. longdom.org These include metal-based catalysts like copper and palladium complexes, which are effective for cross-coupling and cyclization reactions. indexcopernicus.com Nanoparticle catalysts, such as those based on nickel oxide or tin pyrophosphate (SnP₂O₇), have been shown to be highly active and often reusable. nih.gov Metal-free organocatalysts and biocatalysts like laccases are also gaining traction as environmentally benign alternatives. nih.gov

Green Chemistry Approaches: Significant efforts have been made to align benzothiazole synthesis with green chemistry principles. researchgate.net This includes the use of environmentally friendly solvents like water or ionic liquids, which can be recycled. nih.gov Solvent-free reaction conditions, often combined with microwave irradiation or ultrasound activation, have proven effective in reducing reaction times, energy consumption, and waste generation. indexcopernicus.comresearchgate.net These methods offer substantial improvements over traditional procedures that often rely on volatile organic solvents and harsh conditions. researchgate.net

Table 2: Examples of Green Synthesis Approaches for 2-Substituted Benzothiazoles

ApproachReactantsCatalyst/ConditionsKey AdvantageReference
Microwave-Assisted Synthesis2-Aminothiophenol, AldehydesSolvent-free, p-TsOHRapid reaction, high yield googleapis.com
Ultrasound Activation2-Aminophenol, AldehydeFe₃O₄-supported Lewis acidic ionic liquidSolvent-free, recyclable catalyst
Aqueous Medium2-Aminothiophenol, AldehydesSamarium triflateReusable catalyst, green solvent
Biocatalysis2-Aminothiophenol, AldehydesCommercial laccasesMild conditions, biodegradable catalyst nih.gov

Transition Metal-Mediated Transformations

Transition metal catalysis offers a powerful toolkit for the synthesis of complex molecules, and the formation of 2-substituted benzothiazoles is no exception. While direct transition-metal-catalyzed C-O bond formation to install the 2-methoxyethoxy group is not extensively documented for this specific compound, analogous transformations provide a basis for potential synthetic routes.

Catalysts based on copper, palladium, and iron have been widely employed for the synthesis of various 2-substituted benzothiazoles. nih.govmdpi.com For instance, copper-catalyzed methods have been effective in the formation of 2-aminobenzothiazoles from 2-iodophenylisocyanides and amines. Palladium-on-carbon (Pd/C) has been utilized for the ligand- and additive-free cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org Iron-catalyzed oxidative cyclization of thioureas has also been reported to yield N-benzothiazol-2-yl-amides. organic-chemistry.org

A plausible approach for synthesizing 2-(2-methoxyethoxy)-1,3-benzothiazole via a transition metal-mediated pathway could involve the coupling of a suitable 2-halobenzothiazole with 2-methoxyethanol in the presence of a copper or palladium catalyst. Such cross-coupling reactions are fundamental in C-O bond formation.

Table 1: Examples of Transition Metal-Mediated Synthesis of Benzothiazole Derivatives

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
CuI2-Iodophenylisocyanides, Amines2-AminobenzothiazolesUp to 100%
Pd/Co-Iodothiobenzanilide derivatives2-Substituted benzothiazolesHigh organic-chemistry.org
RuCl₃ in [bmim]PF₆2-Aminothiophenol, Aldehydes2-Substituted benzothiazoles43-88% mdpi.com
FeCl₃/Montmorillonite K-102-Aminothiophenol, Aldehydes2-Substituted benzothiazoles33-95% mdpi.com
MoO₃ Nanoparticles2-Aminothiophenol, Aldehydes2-Aryl benzothiazoles- mdpi.com

This table presents data for the synthesis of various benzothiazole derivatives to illustrate the utility of transition metals in this area of synthesis.

Photocatalytic Synthesis Mechanisms

In recent years, photocatalysis has emerged as a green and efficient alternative for the synthesis of heterocyclic compounds. Visible-light-promoted reactions, often operating at ambient temperature, provide access to benzothiazole scaffolds under mild conditions. researchgate.net

The photocatalytic synthesis of benzothiazoles can proceed through various mechanisms, frequently involving the generation of radical intermediates. One common pathway involves the oxidative cyclization of thiobenzanilides. researchgate.net In a typical mechanism, a photosensitizer, such as Eosin Y or an acridinium (B8443388) salt, is excited by visible light. mdpi.comresearchgate.net The excited photosensitizer can then initiate a single electron transfer (SET) process, leading to the formation of a thiyl radical from a thiobenzanilide (B1581041) precursor. This radical can then undergo intramolecular cyclization onto the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final 2-substituted benzothiazole. nih.gov The use of a hydrogen atom transfer (HAT) agent like TEMPO can facilitate the process, with molecular oxygen often acting as the terminal oxidant. researchgate.net

While direct photocatalytic synthesis of this compound from simple precursors is not explicitly detailed in the literature, a plausible route could involve the photocatalytic coupling of 2-aminothiophenol with a suitable precursor for the 2-methoxyethoxy group, or the modification of a pre-formed benzothiazole under photocatalytic conditions.

Solvent-Free and Additive-Free Protocols

The development of solvent-free and additive-free synthetic methods is a key goal in green chemistry. Several protocols for the synthesis of benzothiazole derivatives have been developed that operate under these environmentally benign conditions. researchgate.netgrowingscience.com

One common approach involves the direct condensation of 2-aminothiophenol with aldehydes or carboxylic acid derivatives at elevated temperatures or under microwave irradiation. organic-chemistry.orgjst.vn For instance, the reaction of 2-aminothiophenol with benzoyl chlorides can proceed efficiently at room temperature without a solvent to yield 2-arylbenzothiazoles in excellent yields. researchgate.net Another strategy employs a solid support, such as silica (B1680970) gel, which can facilitate the reaction and simplify product purification. growingscience.com

A notable solvent- and catalyst-free method involves the reaction of 2-aminothiophenol derivatives with acetophenone (B1666503) to produce 2-substituted benzothiazoles. jst.vn Furthermore, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO, which acts as both solvent and oxidant, provides a catalyst- and additive-free route to 2-substituted benzothiazoles. researchgate.net

The synthesis of this compound under such conditions could potentially be achieved by reacting 2-aminothiophenol with a suitable electrophile derived from 2-methoxyethanol, such as an orthoester or an acyl chloride, under solvent-free heating or microwave irradiation.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the benzothiazole ring and the subsequent or concurrent introduction of the 2-alkoxy group involve key bond-forming steps.

Proposed Reaction Mechanisms for C-S and C-N Bond Formations

The most common pathway for the formation of the benzothiazole ring involves the condensation of 2-aminothiophenol with a carbonyl compound. The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of an aldehyde or a related functional group.

Intermediate Formation: This initial attack forms a hemiaminal-like intermediate.

Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thiol group onto the imine carbon, which is formed after dehydration of the initial adduct. This step forms the crucial C-S bond.

Oxidation: The resulting benzothiazoline (B1199338) intermediate is then oxidized to the aromatic benzothiazole. This oxidation can be effected by various oxidants, including air, hydrogen peroxide, or DMSO. researchgate.net

The formation of the C-N bond typically precedes the C-S bond formation in this classical condensation pathway.

Role of Intermediates and Transition States in Syntheses

The synthesis of this compound can also be envisioned through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring. A common precursor for such reactions is 2-chlorobenzothiazole.

The reaction of 2-chlorobenzothiazole with sodium 2-methoxyethoxide would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

Nucleophilic Attack: The 2-methoxyethoxide anion, a potent nucleophile, attacks the electrophilic C2 carbon of the benzothiazole ring, which is activated by the electron-withdrawing nature of the nitrogen atom and the chlorine leaving group.

Meisenheimer Complex (Intermediate): This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the heterocyclic ring.

Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the benzothiazole ring and yielding the final product, this compound.

The stability of the Meisenheimer intermediate plays a crucial role in the reaction rate. The electron-withdrawing properties of the benzothiazole ring system help to stabilize this intermediate, facilitating the substitution reaction.

An alternative route involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT). nih.govmdpi.com The reaction of 2-MBT with a suitable alkylating agent, such as 2-methoxyethyl halide, in the presence of a base, would lead to the formation of a 2-(2-methoxyethylthio)benzothiazole. While this leads to a thioether linkage rather than an ether, it highlights the reactivity of the 2-position. The direct formation of the C-O bond from 2-MBT and an alcohol is less common but could potentially be achieved under specific catalytic conditions that promote C-O bond formation over C-S bond formation.

Advanced Spectroscopic and Photophysical Characterization of 2 2 Methoxyethoxy 1,3 Benzothiazole Derivatives

Luminescence and Fluorescence Properties

The 1,3-benzothiazole nucleus is a core component in many fluorescent compounds, valued for its rigid structure and the high fluorescence quantum yields often observed in its derivatives. uminho.pt The luminescence properties are highly tunable through chemical modification, making benzothiazole (B30560) derivatives useful in a wide range of applications, from fluorescent probes to materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The introduction of various substituents allows for the modulation of key photophysical parameters, including emission wavelength, quantum efficiency, and excited-state lifetime. researchgate.netrsc.org

Analysis of Emission Spectra and Quantum Yields

The emission spectra and fluorescence quantum yields (Φf) of benzothiazole derivatives are strongly dependent on their molecular structure and environment. For instance, the introduction of an electron-donating group, such as an alkoxy or N,N-dialkylamino group, can lead to a significant bathochromic (red) shift in both the absorption and emission maxima. uminho.pt

In a series of 2-(2',2''-bithienyl)-1,3-benzothiazole derivatives, compounds with alkoxy substituents showed strong fluorescence in the 450-600 nm region with high quantum yields. uminho.pt Specifically, the methoxy-substituted derivative 1b exhibited a quantum yield of 0.58. uminho.pt The nature of the substituent significantly influences the quantum yield; a study of benzothiazole-difluoroborates showed that Φf values could be tuned from nearly zero to almost 100% simply by altering the peripheral substituents. rsc.orgrsc.org This extreme sensitivity is due to a complex relationship between the initially excited state and the presence of conical intersections that facilitate non-radiative decay pathways. rsc.org

The quantum yield is also highly sensitive to the molecular environment. Many benzothiazole derivatives act as "molecular rotors," exhibiting very low quantum yields in low-viscosity solvents due to energy dissipation through torsional rotation of molecular fragments. bsu.by When this rotation is restricted, for example in viscous solvents or when bound to biopolymers, the fluorescence quantum yield can increase dramatically. bsu.by

Table 1: Selected Fluorescence Quantum Yields (Φf) for Benzothiazole Derivatives

CompoundSubstituent DetailsQuantum Yield (Φf)Solvent/ConditionsReference
2-(5''-Methoxy-2',2''-bithienyl)-1,3-benzothiazoleMethoxy group on the bithienyl moiety0.58Not specified uminho.pt
2-(5''-Ethoxy-2',2''-bithienyl)-1,3-benzothiazoleEthoxy group on the bithienyl moiety0.56Not specified uminho.pt
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)Nanoparticle suspension0.124Aggregated state in water semanticscholar.org
Thioflavin T (a benzothiazole derivative)-~0.0004Water (low viscosity) bsu.by
Thioflavin T-~0.45Aggregated with amyloids rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in a specific class of benzothiazole derivatives, most notably 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its analogues. mdpi.comresearchgate.net This process involves the transfer of a phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. mdpi.com

The ESIPT photochemical cycle involves four stages:

Excitation: The ground-state enol form (NS0) is excited to its first singlet excited state (NS1). mdpi.com

Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group increases, facilitating an ultrafast intramolecular proton transfer to the benzothiazole nitrogen, forming an excited keto-tautomer (TS1). mdpi.comnih.gov

Fluorescence: The keto-tautomer relaxes to its ground state (TS0) by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift, often around 10,000 cm⁻¹. mdpi.comnih.gov

Reverse Proton Transfer: The unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the initial, more stable enol ground state. mdpi.com

This mechanism is responsible for the characteristic dual fluorescence observed for HBT in polar solvents, where emission from both the enol* and keto* forms can be seen. nih.gov The efficiency of ESIPT can be influenced by substituents and the surrounding solvent polarity. rsc.org For the compound 2-(2-methoxyethoxy)-1,3-benzothiazole, which lacks the essential phenolic hydroxyl group, this specific ESIPT mechanism is not expected to occur. However, understanding ESIPT is crucial as it is a dominant deactivation pathway in many closely related, functionalized benzothiazoles. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.com This effect is the opposite of the more common aggregation-caused quenching (ACQ). For many benzothiazole derivatives, AIE is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. rsc.orgrsc.org These rotations, such as the twisting between the benzothiazole unit and its substituents, act as non-radiative decay channels in solution, quenching fluorescence. When the molecules aggregate, these motions are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "turning on" the fluorescence.

In some cases, AIE can be coupled with other photophysical processes. For certain 2-(2'-hydroxyphenyl)benzothiazole derivatives, aggregation can facilitate ESIPT, leading to a keto-AIE coupled emission. nih.gov The formation of aggregates and their effect on emission can be studied through concentration-dependent NMR and emission spectroscopy. nih.gov

Two-Photon Absorption (2PA) Cross-Sections and Non-linear Optical Phenomena

Two-photon absorption (2PA) is a non-linear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally be accessed by a single UV-visible photon. Benzothiazole derivatives with donor-π-acceptor-π-donor (D-π-A-π-D) structures have been shown to be effective 2PA organic photosensitizers. nih.gov

Judicious modulation of the molecular structure, for instance by creating a bibenzothiazole core with imine bridges, can lead to excellent 2PA capabilities, with cross-sections (σ₂) approaching 2000 GM (Goeppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹) at 850 nm. nih.gov The 2PA properties of benzazole derivatives with carbazole (B46965) substituents have also been investigated, showing moderate TPA cross-sections in the 700-800 nm range. researchgate.net A study on 4,7-bis(triarylamine-ethynyl)benzothiazoles reported a new class of fluorophores with large 2PA cross-sections ranging from 540 to 1374 GM in the NIR region. researchgate.net

Table 2: Two-Photon Absorption (2PA) Cross-Section Data for Selected Benzothiazole Derivatives

Compound ClassStructure TypeMax. 2PA Cross-Section (σ₂) [GM]Excitation Wavelength [nm]Reference
Benzothiazole-derived photosensitizerD-π-A-π-D with bibenzothiazole core~2000850 nih.gov
4,7-bis(triarylamine-ethynyl)benzothiazolesQuasi-quadrupolar540 - 1374NIR region researchgate.net
Benzothiazole-carbazole dyes-Moderate700 - 800 researchgate.net

Solvent Effects on Photophysical Behavior

The photophysical properties of benzothiazole derivatives often exhibit strong dependence on the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence absorption and emission maxima, quantum yields, and excited-state lifetimes. bsu.bynih.gov

For many benzothiazole-based dyes, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is often indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov In the excited state, the molecule has a larger dipole moment than in the ground state; polar solvents stabilize this more polar excited state, thus lowering its energy and red-shifting the emission. nih.gov

In the case of 2-(2'-hydroxyphenyl)benzothiazole (HBT), the solvent plays a critical role in modulating the excited-state relaxation pathways. In non-polar solvents, ESIPT is highly efficient, leading to a single emission from the keto* form. nih.gov However, in polar solvents, the process becomes more complex, with competitive decay pathways including intramolecular twisting, leading to dual emission from both the enol* and keto* forms. nih.gov Ultrafast Raman loss spectroscopy has provided direct evidence for the involvement of torsional motion in the excited state of HBT in polar acetonitrile, which contributes to its ultrashort lifetime. nih.gov For 4,7-di-2-thienyl-2,1,3-benzothiadiazole, the solvatochromic effect was studied across a range of solvents, confirming changes in the excited state dipole moment upon excitation. mdpi.com

Time-Resolved Spectroscopic Investigations (e.g., Fluorescence Lifetime Measurements)

Time-resolved spectroscopy provides critical insights into the dynamics of the excited states of benzothiazole derivatives. Fluorescence lifetime measurements, in particular, help to elucidate the various radiative and non-radiative decay pathways available to the molecule after excitation.

For 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole, picosecond emission spectroscopy revealed that the ESIPT process occurs on a timescale faster than 3 x 10¹⁰ s⁻¹. nih.gov However, unlike other HBT derivatives, this compound also showed other deactivation processes, including fluorescence from the enol form, indicating a more complex excited-state behavior. nih.gov

In studies of π-extended 4,7-diaryl-2,1,3-benzothiadiazoles, some derivatives exhibited bi-exponential decay in their fluorescence lifetime measurements. This was attributed to the presence of two different atropisomers (isomers that are stable due to hindered rotation), each having its own distinct lifetime. researchgate.net The lifetime of the excited state is also linked to environmental factors. For molecular rotors, the fluorescence lifetime is highly dependent on the viscosity of the solvent, as higher viscosity hinders the non-radiative decay from torsional motion, leading to a longer fluorescence lifetime. bsu.by

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
-This compound
BPON-[4-(benzothiazol-2-yl)phenyl]-octanamide
HBT2-(2'-hydroxyphenyl)benzothiazole
AHBT2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole
Thioflavin T2-[4-(dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium chloride
-2-(5''-Methoxy-2',2''-bithienyl)-1,3-benzothiazole
-2-(5''-Ethoxy-2',2''-bithienyl)-1,3-benzothiazole
-4,7-di-2-thienyl-2,1,3-benzothiadiazole

Absence of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While extensive research exists on the broader family of benzothiazole derivatives, detailed studies focusing on the quantum chemical calculations, molecular dynamics, and structure-property relationships of the 2-(2-methoxyethoxy) substituted variant are not present in the surveyed information.

Computational chemistry provides critical insights into the behavior of molecules, predicting their electronic structure, reactivity, and physical properties. Methodologies such as Density Functional Theory (DFT) are commonly employed to analyze benzothiazole and its derivatives. scirp.orgniscpr.res.innih.govcore.ac.uk These studies often explore fundamental aspects of molecular behavior. However, the specific data required to construct a detailed and scientifically accurate article as outlined—including specific values for HOMO-LUMO energies, electrostatic potential maps, reactivity descriptors, conformational dynamics, and quantitative structure-property relationship (QSPR) models for photophysical attributes—are not available for this compound.

General computational studies on other benzothiazoles, such as those substituted with hydroxyl, amino, or methylthio groups, have been performed, offering a procedural template for how such an analysis would be conducted. scirp.orgniscpr.res.in These investigations typically involve geometry optimization followed by the calculation of electronic and reactivity parameters. scirp.org For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electron-donating and accepting capabilities of a molecule. scirp.orgniscpr.res.in Similarly, Molecular Electrostatic Potential (MEP) maps are used to identify reactive sites for electrophilic and nucleophilic attacks. scirp.org

Molecular dynamics (MD) simulations, another powerful computational tool, have been applied to other benzothiazole derivatives to understand their conformational flexibility and interactions with biological targets. nih.gov Such simulations could, in principle, elucidate the dynamic behavior of the flexible methoxyethoxy side chain of the target compound.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models are developed to correlate molecular structures with specific properties, like photophysical attributes. While the photophysical properties of various benzothiazole-based compounds have been a subject of interest, nih.govmdpi.com a specific QSPR model for this compound has not been reported in the available literature.

Computational and Theoretical Investigations of 2 2 Methoxyethoxy 1,3 Benzothiazole

Theoretical Elucidation of Reaction Mechanisms

A thorough review of published research revealed no available studies that theoretically elucidate the reaction mechanisms involving 2-(2-methoxyethoxy)-1,3-benzothiazole. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to investigate reaction pathways, transition states, and activation energies. Such studies provide critical insights into how a molecule is formed or how it reacts with other chemical entities. However, research detailing these aspects for this compound is not present in the current body of scientific literature.

In Silico Studies of Molecular Recognition and Interactions (e.g., Molecular Docking)

There is currently a lack of published in silico research on the molecular recognition and interaction patterns of this compound. Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding how a ligand might interact with a biological target or another molecule. Despite the utility of these methods, no molecular docking or similar molecular recognition studies for this compound have been reported.

Applications of 2 2 Methoxyethoxy 1,3 Benzothiazole and Its Derivatives in Advanced Materials and Chemical Systems

Organic Electronics and Optoelectronic Devices

The benzothiazole (B30560) core is a versatile building block in the design of organic electronic materials due to its electron-withdrawing nature and rigid structure, which can be tuned to achieve desired electronic and photophysical properties. jchemrev.comnih.gov

Derivatives of benzothiazole are extensively investigated for their use in Organic Light-Emitting Diodes (OLEDs). Their electron-deficient character makes them suitable as acceptor units in donor-acceptor type fluorescent molecules, which are crucial for achieving high-efficiency light emission. jchemrev.com For instance, theoretical studies on benzothiazole derivatives combined with triphenylamine (B166846) or diphenylnaphthylamine have shown that their non-planar geometries are beneficial for performance in optoelectronic devices. mdpi.com The emission colors of these derivatives can be tuned, with some emitting in the bluish-white or red regions of the spectrum. mdpi.com

A salicylidene derivative of benzothiazole, N,N′-bis(salicylidene)-(2-(3′,4′-diaminophenyl)benzothiazole) (BTS), has been synthesized and evaluated for its photophysical properties. This compound exhibits an emission that covers the entire visible spectrum, making it a successful active layer in solution-processed OLEDs for white-light emission. google.com The broad emission is a result of the Excited State Intramolecular Proton Transfer (ESIPT) process. google.com

Table 1: Examples of Benzothiazole Derivatives in OLEDs

Compound Type Application Key Finding
Benzothiazole-triphenylamine derivatives OLED emitters Non-planar structures beneficial for optoelectronic performance. mdpi.com

In the realm of solar energy, benzothiadiazole (a related heterocyclic compound) and its derivatives are prominent as electron-acceptor units in the construction of donor-acceptor polymers for organic photovoltaics (OPVs). google.comgoogle.com These materials are valued for their strong electron-withdrawing capabilities, which help in creating low bandgap polymers that can absorb a broader range of the solar spectrum. google.com

For example, a polymer based on benzodithiophene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains has been developed for use in polymer solar cells. osti.gov This polymer demonstrated a deep highest occupied molecular orbital (HOMO) level, which is advantageous for achieving a high open-circuit voltage in solar cell devices. osti.gov Similarly, the introduction of a benzothiadiazole-based cascade material into a PTB7:PC71BM photoactive layer in inverted ternary organic solar cells has been shown to enhance exciton (B1674681) dissociation and electron transfer, leading to improved photovoltaic performance. ijcrt.org

Table 2: Performance of Solar Cells with Benzothiadiazole Derivatives

Polymer/Device Structure Power Conversion Efficiency (PCE) Key Feature
PBDT-DTTBT:PC71BM 6.19% Deep HOMO level for high open-circuit voltage. osti.gov

Chemical Sensing and Chemodosimeters

The benzothiazole scaffold is also a valuable platform for the development of chemical sensors and chemodosimeters, owing to its responsive fluorescent properties that can be modulated by the presence of specific analytes. ijsrst.comresearchgate.net

Methoxyquinolone-benzothiazole hybrids have been synthesized and shown to act as efficient fluorescent chemosensors for cyanide ions. jchemrev.com The sensing mechanism relies on the cyanide-triggered cleavage of the electronic communication within the hybrid system, leading to significant changes in its optical and electronic properties. jchemrev.com Another example includes a selenodiazole-fused pyrimidine (B1678525) ring designed for the selective recognition of aliphatic monocarboxylate anions. google.com

The design of benzothiazole-based sensors often employs "turn-on" or "turn-off" fluorescence responses. A "turn-on" sensor exhibits an increase in fluorescence intensity upon binding to the target analyte, while a "turn-off" sensor shows a decrease. Ratiometric sensing, which involves monitoring the ratio of fluorescence intensities at two different wavelengths, is another powerful technique that can provide more accurate and reliable detection by minimizing the effects of environmental factors. While specific examples for 2-(2-methoxyethoxy)-1,3-benzothiazole are not available, the broader class of benzothiazole derivatives has been engineered to function via these mechanisms for the detection of a variety of analytes.

Coordination Chemistry and Metal Complexation

The nitrogen and sulfur atoms in the benzothiazole ring make it an excellent ligand for coordinating with metal ions. The resulting metal complexes often exhibit unique photophysical, electronic, and biological properties. mdpi.com

The coordination of benzothiazole derivatives to transition metals and lanthanides has been explored, with applications in light-emitting devices and as catalysts. For example, novel N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine and its zinc(II) and copper(I) coordination compounds have been synthesized and characterized. ijcrt.org The study revealed different coordination modes for the ligand and its deprotonated species, leading to diverse photophysical properties. ijcrt.org The formation of these metal complexes can significantly alter the electronic structure and properties of the benzothiazole ligand, opening up possibilities for the development of new functional materials.

Ligand Design for Transition Metal Complexes

The benzothiazole scaffold is an effective building block for designing ligands for transition metal complexes due to the presence of electron-rich nitrogen and sulfur atoms. rdd.edu.iq These heteroatoms can act as coordination sites, enabling the formation of stable complexes with a variety of metal ions. rdd.edu.iqmdpi.com The versatility of the benzothiazole core allows for the synthesis of diverse ligands, such as Schiff bases and thioacetic acid derivatives, which have been shown to form complexes with metals like Fe(III), Co(II), Ni(II), Cu(II), and Cd(II). mdpi.comthescipub.com

Schiff base ligands prepared from the condensation of 2-amino-6-methoxybenzothiazole (B104352) with various aldehydes form bidentate ligands, coordinating with metal ions through the azomethine nitrogen and the benzothiazole nitrogen to create octahedral complexes. mdpi.com Similarly, ligands like 2-thioacetic acid benzothiazole can coordinate with metal ions, forming monomeric complex structures. rdd.edu.iqthescipub.com Research into 2-(arylhydrazone)-benzothiazole complexes has also been an intensive area of study. researchgate.net

In the context of this compound, the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the methoxyethoxy side chain could serve as potential coordination sites. The flexibility and electron-donating nature of the ether linkages in the side chain can influence the solubility, stability, and electronic properties of the resulting metal complexes, making it a promising candidate for creating novel coordination compounds with tailored properties. nih.gov

Table 1: Examples of Transition Metal Complexes with Benzothiazole-Based Ligands
Ligand TypeMetal IonsProposed Complex StructureCoordination ModeReference
Schiff bases (from 2-amino-6-methoxybenzothiazole)Co(II), Ni(II), Cu(II), Cd(II)Octahedral [ML₂Cl₂] or [ML₂Cl(OH)]Bidentate (via azomethine N and benzothiazole N) mdpi.com
Schiff bases (from 2-amino-6-methoxybenzothiazole)Cr(III), Fe(III)Octahedral [ML₂Cl(OH)₂] or [ML₂(OH)₃]Monodentate and Bidentate mdpi.com
2-Thioacetic acid benzothiazoleNi(II), Zn(II), Cd(II), Sn(II)TetrahedralBidentate thescipub.com
2-Thioacetic acid benzothiazoleCu(II)Square PlanarBidentate thescipub.com
Salen-type Schiff base with Benzothiazole Aniline (B41778)Mn(II), Fe(II), Co(II), Zn(II)Not specifiedNot specified nih.gov

Luminescent Properties of Metal-Organic Frameworks and Complexes

Luminescent metal-organic frameworks (LMOFs) have garnered significant attention for their potential use in applications like chemical sensing. mdpi.commdpi.com The luminescence in these materials can originate from several sources, including the organic linker, the metal ion, or charge-transfer events between them. mdpi.combohrium.com MOFs constructed from d¹⁰ metal ions like Zn(II) or Cd(II) and conjugated organic linkers often exhibit ligand-based luminescence. mdpi.com

Benzothiazole and its related heterocyclic derivatives, such as 2,1,3-benzothiadiazole, are excellent candidates for luminescent linkers due to their conjugated aromatic systems. mdpi.comresearchgate.net For instance, a cadmium(II)-based MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand displays bright luminescence with a quantum yield of 20% and has been successfully used as a sensor for the toxic polyphenol gossypol (B191359) through luminescence quenching. mdpi.comresearchgate.net The sensing mechanism is based on the interaction between the analyte and the luminescent framework, which alters the emission properties. mdpi.com The porosity of MOFs can enhance sensitivity by pre-concentrating the analyte molecules. mdpi.com

Given its aromatic benzothiazole core, this compound possesses the intrinsic structural features required to act as a luminescent organic linker in the construction of new LMOFs. The methoxyethoxy side chain could further influence the framework's structure and its interactions with guest molecules, potentially leading to novel sensors with high selectivity and sensitivity.

Table 2: Luminescent Properties of MOFs with Benzothiazole-Related Ligands
Framework/LigandMetal IonEmission Max (nm)Quantum YieldApplication/AnalyteReference
4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazoleCd(II)50020%Gossypol sensing mdpi.comresearchgate.net
N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ)Zn(II)Not specifiedNot specifiedHg²⁺ sensing researchgate.net

Heterogeneous and Homogeneous Catalysis

Catalysis is broadly classified into two main types: homogeneous and heterogeneous. youtube.com In homogeneous catalysis, the catalyst and the reactants exist in the same phase, for example, all dissolved in a solution. youtube.comyoutube.com This often leads to high reactivity and selectivity because the catalyst's active sites are readily accessible. youtube.com In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. youtube.comyoutube.com A key advantage of heterogeneous catalysis, particularly in industrial settings, is the ease of separating the catalyst from the products. youtube.com

The benzothiazole structure has been implicated in both types of catalytic systems. For example, the ozonation of benzothiazole in the presence of activated carbon involves contributions from both homogeneous reactions in the aqueous phase and heterogeneous reactions on the carbon surface. nih.gov

Role as Organocatalysts in Organic Transformations

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. This field represents a key area of green chemistry. Benzothiazole derivatives have been shown to be effective in organocatalytic transformations.

A notable example is the synthesis of benzothiazole and benzoxazole-containing 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org This reaction proceeds through an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition. rsc.org The process is chemo- and regioselective, operates under ambient conditions, and avoids the use of metal catalysts. rsc.org This demonstrates the potential of the benzothiazole scaffold to be incorporated into molecules that can catalytically facilitate complex organic reactions, expanding its utility beyond being just a structural component of the final product.

Photocatalytic Applications

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Benzothiazole derivatives have been explored both as products of photocatalytic synthesis and as the photocatalysts themselves. Various methods have been developed for the visible-light-induced synthesis of benzothiazoles using photocatalysts like graphitic carbon nitride (g-C3N4) or organic dyes such as fluorescein. researchgate.netdntb.gov.ua Some protocols even proceed without any external photocatalyst, relying on simple irradiation with blue LEDs. rsc.org

More significantly, certain benzothiazole derivatives can function as the active photocatalyst. By designing a donor-π–acceptor–π–donor conjugated structure with a bibenzothiazole core, researchers have created novel organic photosensitizers. acs.org These molecules exhibit excellent two-photon absorption capabilities, allowing them to be activated by near-infrared (NIR) light to drive chemical reactions. acs.org This is particularly advantageous as NIR light offers deeper penetration and can reduce potential photodamage to substrates. The inherent conjugated π-system of this compound suggests its potential as a photosensitizer, which could be explored for driving various organic transformations under light irradiation.

Table 3: Examples of Photocatalytic Systems Involving Benzothiazoles
Role of BenzothiazoleCatalytic SystemLight SourceKey FindingReference
Productg-C3N4 (metal-free photocatalyst)Visible LightEfficient synthesis of 2-arylbenzothiazoles with high yields (89–97%). researchgate.net
ProductFluorescein (photocatalyst)Visible LightEfficient synthesis of benzothiazoles. dntb.gov.ua
ProductNone (photocatalyst-free)Blue LEDs (465 nm)Alkylation/acylation of benzothiazoles without an external photocatalyst. rsc.org
PhotosensitizerBibenzothiazole derivativeNear-Infrared (NIR) LEDThe benzothiazole derivative acts as a two-photon-absorbing photosensitizer. acs.org

Corrosion Inhibition Mechanisms and Surface Chemistry

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for a range of metals and alloys, including mild steel and galvanized steel, in corrosive environments like acidic solutions. researchgate.netchesci.comcsic.es Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.netchesci.com Studies show that the inhibition efficiency of these compounds typically increases with their concentration in the corrosive medium. researchgate.netchesci.com

The benzothiazole nucleus itself, with its combination of a benzene (B151609) ring, π-electrons, and heteroatoms (nitrogen and sulfur), provides the necessary features for strong interaction with metal surfaces. chesci.com Derivatives such as 2-phenylbenzothiazole (B1203474) and its methoxy-substituted analogues act as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes. chesci.com

Adsorption Characteristics on Metal Surfaces

The primary mechanism of corrosion inhibition by benzothiazole derivatives is their adsorption onto the metal surface. researchgate.netchesci.com This process can involve either physical adsorption (physisorption), driven by electrostatic interactions, or chemical adsorption (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. researchgate.net The adsorption behavior often follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. chesci.comresearchgate.net

The heteroatoms (N, S) and the π-electrons of the aromatic ring are the key active sites that facilitate this adsorption. csic.es They can donate electrons to the vacant d-orbitals of the metal atoms, creating a stable, coordinated protective layer. The specific functional groups attached to the benzothiazole core can significantly influence the adsorption mechanism. For example, a study comparing 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) on galvanized steel found that they operate differently. rsc.orgresearchgate.net 2-MBT tends to form complexes with dissolved Zn²⁺ ions, facilitating their precipitation on the surface, while 2-ABT preferentially forms a thin inhibitor film through direct chemisorption. rsc.orgresearchgate.net

For this compound, the presence of additional oxygen atoms in the ether side chain, along with the core nitrogen and sulfur atoms, could provide multiple active centers for adsorption onto a metal surface. This could potentially lead to enhanced surface coverage and superior corrosion inhibition performance.

Table 4: Corrosion Inhibition and Adsorption Data for Benzothiazole Derivatives

Mechanistic Understanding of Protective Film Formation

The protective action of this compound and its derivatives in preventing the degradation of materials, particularly metals, is fundamentally attributed to the formation of a stable, thin film at the material-environment interface. This film acts as a barrier, impeding the corrosive species from reaching the surface. The mechanism of this film formation is a multi-step process involving adsorption, chemical interaction, and the establishment of a passivating layer. While direct research on the specific mechanistic details of this compound is limited, a comprehensive understanding can be derived from studies on analogous benzothiazole derivatives.

The primary mechanism of inhibition by benzothiazole compounds is initiated by their adsorption onto the active sites of the metal surface. researchgate.net This process is facilitated by the presence of heteroatoms (nitrogen, sulfur, and in the case of this compound, oxygen) which possess lone pairs of electrons. researchgate.net These electrons can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds and chemisorption. The aromatic benzothiazole ring can also contribute to the adsorption process through π-electron interactions with the metal surface.

Research on related benzothiazole derivatives, such as 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (2-ABT), provides significant insights into the subsequent steps of film formation. For instance, studies on electro-galvanised steel have shown that the nature of the substituent at the 2-position of the benzothiazole ring dictates the specific mechanism of protection. rsc.orgresearchgate.net It is suggested that 2-MBT facilitates the precipitation of a protective layer by forming complexes with metal ions, such as Zn²⁺, that are released into the solution during the initial stages of corrosion. rsc.orgresearchgate.net In contrast, 2-ABT is believed to promote the formation of a thin inhibitor film primarily through chemisorption. rsc.orgresearchgate.net

Theoretical approaches, such as Density Functional Theory (DFT), have been employed to model the adsorption behavior of these molecules. DFT studies reveal that at higher concentrations, benzothiazole derivatives tend to adsorb in a vertical or slightly tilted orientation on the surface. rsc.orgresearchgate.net This orientation allows the heteroatoms to effectively enhance the interaction between the molecule and the surface. rsc.orgresearchgate.net The strong binding strength, as suggested by DFT calculations, can facilitate the formation of stable complexes with displaced metal ions. rsc.orgresearchgate.net

The resulting protective film acts as a physical barrier that isolates the metal from the corrosive environment. This barrier layer prevents the penetration of aggressive ions, such as chloride, to the metal surface. mdpi.com The effectiveness of this film is dependent on its thickness, compactness, and adhesion to the surface. For some benzothiazole derivatives, the formation of a thicker, less defective protection layer has been observed to significantly improve the barrier properties against corrosion.

The table below summarizes the proposed mechanistic aspects for related benzothiazole derivatives, which can serve as a model for understanding the protective film formation by this compound.

DerivativeProposed Primary MechanismNature of Protective FilmSupporting Evidence
2-Mercaptobenzothiazole (2-MBT) Complexation with released metal ions (e.g., Zn²⁺) leading to precipitation. rsc.orgresearchgate.netThick inhibitor layer, particularly at higher polarization states. rsc.orgresearchgate.netX-ray Photoelectron Spectroscopy (XPS), Focused Ion Beam Scanning Electron Microscopy (FIB-SEM), Raman Spectroscopy, DFT calculations. rsc.orgresearchgate.net
2-Aminobenzothiazole (2-ABT) Preferential formation of a thin inhibitor film initiated by chemisorption. rsc.orgresearchgate.netThin film that may dissociate at increasing surface overpotential. rsc.orgresearchgate.netXPS, FIB-SEM, Raman Spectroscopy, DFT calculations. rsc.orgresearchgate.net

Based on these findings, it can be inferred that this compound likely adsorbs onto metal surfaces through its nitrogen, sulfur, and the oxygen atoms of the methoxyethoxy group. The subsequent formation of a protective film could involve a combination of chemisorption and complexation with metal ions, creating a robust barrier against corrosion.

Mechanistic Chemical Biology and Biomolecular Interaction Studies of 2 2 Methoxyethoxy 1,3 Benzothiazole Derivatives

Molecular Recognition and Binding Modes with Biomolecules

The biological activity of benzothiazole (B30560) derivatives is fundamentally linked to their ability to recognize and bind to specific biomolecules, thereby modulating their function. The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of both the binding target and the mode of interaction.

Interaction with Enzymes and Protein Targets (Mechanism of inhibition/modulation)

Derivatives of 2-substituted benzothiazole have been identified as inhibitors of a wide array of enzymes, acting through various mechanisms. The benzothiazole core often participates in crucial binding interactions, while the substituent at the C-2 position provides specificity and additional binding contacts.

One major class of targets is the type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication nih.gov. Molecular docking and co-crystal structures have revealed that the benzothiazole ring can engage in cation-π interactions with key arginine residues (e.g., Arg76 or Arg84) in the enzyme's ATP-binding site. Meanwhile, substituents at the C-2 position, such as pyrrolamide moieties, form critical hydrogen bonds with residues like aspartate (e.g., Asp73 or Asp81) and threonine nih.gov. This dual interaction effectively blocks the enzyme's function.

Other studies have identified benzothiazole derivatives as potent inhibitors of enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) anadolu.edu.trnih.gov. In these cases, the benzothiazole scaffold and its substituents fit into the active site, establishing strong interactions that prevent substrate binding. For instance, in MAO-B, interactions with the flavin adenine dinucleotide (FAD) cofactor have been noted nih.gov. Similarly, some derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme in the folate synthesis pathway of bacteria, by competing with the natural substrate, 4-aminobenzoic acid (PABA) mdpi.com.

Derivative Class/CompoundEnzyme TargetIC50 ValueMechanism of Inhibition
Benzothiazole-Thiadiazole HybridsAcetylcholinesterase (AChE)23.4 ± 1.1 nMBinds to the catalytic active site (CAS) nih.gov
Benzothiazole-Thiadiazole HybridsMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nMInteracts with FAD cofactor in the active site nih.gov
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneDihydropteroate Synthase (DHPS)7.85 µg/mLCompetitive inhibition with PABA mdpi.comnih.gov
Benzothiazole-based inhibitorsDNA Gyrase (E. coli)Potent InhibitionBinds to ATP-binding site; cation-π and H-bond interactions nih.gov

Structure-Biological Activity Relationship (SBAR) Investigations at a Mechanistic Level

Structure-Biological Activity Relationship (SBAR) studies are crucial for understanding how the chemical structure of a compound dictates its biological function, guiding the design of more potent and selective molecules gardp.org. For the benzothiazole scaffold, substitutions at the C-2 and C-6 positions have been identified as particularly important for modulating activity benthamscience.com.

Elucidating Molecular Determinants for Specific Biological Interactions

The specific nature of the substituent at the C-2 position is a key determinant of biological target specificity and potency. For example, in the development of DNA gyrase inhibitors, a 6-carboxylate group on the benzothiazole ring was found to form a strong salt bridge with an arginine residue (Arg136), while the C-2 substituent dictates further interactions within the hydrophobic pocket nih.gov.

Impact of the Methoxyethoxy Moiety on Interaction Dynamics

While direct experimental data on the 2-(2-methoxyethoxy) moiety's impact is limited, its structural features allow for informed hypotheses regarding its role in biomolecular interactions. The methoxyethoxy group possesses several key characteristics:

Flexibility: The ether linkage provides significant conformational flexibility, allowing the substituent to adapt and orient itself favorably within a variety of binding pockets.

Hydrogen Bond Acceptors: The two oxygen atoms in the methoxyethoxy chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions with hydrogen bond donor residues (e.g., serine, threonine, lysine, or arginine) on a protein surface.

Computational studies on related derivatives, such as those with a para-methoxyphenyl group, have shown that such alkoxy substituents influence the molecule's electronic properties, including the HOMO-LUMO energy gap, which can affect its reactivity and interaction potential mdpi.com. It is plausible that the methoxyethoxy group could similarly modulate the electronic character of the benzothiazole ring system while also providing direct, favorable binding contacts that enhance affinity and specificity for a particular biological target.

Mechanistic Pathways of Cellular Response Induction (e.g., Apoptosis pathways without therapeutic claims)

Many biologically active benzothiazole derivatives induce a programmed form of cell death known as apoptosis. The induction of apoptosis is a complex process, and these compounds often trigger it through the mitochondria-mediated intrinsic pathway frontiersin.orgnih.gov.

The initiation of this pathway by benzothiazole derivatives frequently involves the generation of intracellular reactive oxygen species (ROS) nih.gov. Elevated ROS levels can lead to oxidative stress and subsequent disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is a critical event that compromises the integrity of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol nih.govnih.gov.

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage ukrbiochemjournal.orgnih.gov.

The commitment to the mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. Studies on various benzothiazole derivatives have shown that they can shift the balance between pro- and anti-apoptotic members of this family. This shift often involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad ukrbiochemjournal.orgnih.govmdpi.com. The increased ratio of pro- to anti-apoptotic proteins facilitates the permeabilization of the mitochondrial membrane, thus ensuring the progression of the apoptotic cascade.

Future Research Directions and Unexplored Avenues for 2 2 Methoxyethoxy 1,3 Benzothiazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 2-(2-methoxyethoxy)-1,3-benzothiazole should prioritize the development of green and sustainable chemical processes.

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other benzothiazole derivatives. airo.co.inmdpi.com Investigating their application for the condensation of 2-aminothiophenol (B119425) with a suitable 2-methoxyethoxy carbonyl equivalent could lead to a more efficient and environmentally friendly production method.

Use of Green Solvents and Catalysts: Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media could significantly reduce the environmental footprint of the synthesis. airo.co.inmdpi.com Furthermore, the development of reusable solid acid or metal-based nanocatalysts could enhance the sustainability and cost-effectiveness of the process.

A comparative analysis of potential green synthesis methodologies is presented in the table below.

Synthesis MethodPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisRapid heating, shorter reaction times, increased yieldsOptimization of reaction parameters (temperature, time, power)
Ultrasound-Promoted SynthesisEnhanced mass transfer, reduced reaction timesInvestigation of frequency and power effects on reaction efficiency
Green Solvents (e.g., water, ionic liquids)Reduced toxicity and environmental impactSolubility studies and catalyst compatibility
Reusable Catalysts (e.g., solid acids)Ease of separation, catalyst recycling, reduced wasteCatalyst design, stability, and reusability studies

Advanced Photophysical Engineering for Tunable Emission and Sensing Capabilities

Benzothiazole derivatives are well-known for their interesting photophysical properties, including fluorescence and phosphorescence. The 2-(2-methoxyethoxy) substituent offers a unique opportunity to modulate these properties.

Future research in this area should focus on:

Investigating Solvatochromism: The polar methoxyethoxy side chain could make the compound's fluorescence emission sensitive to the polarity of its environment. A systematic study of its photophysical properties in a range of solvents with varying polarities would be crucial to understand this potential.

Designing Ratiometric Fluorescent Sensors: By incorporating a recognition moiety for a specific analyte (e.g., metal ions, anions, or biomolecules), the this compound core could be developed into a ratiometric fluorescent sensor. The methoxyethoxy group could potentially act as a binding site, leading to a detectable change in the fluorescence spectrum upon analyte binding.

Exploring Aggregation-Induced Emission (AIE): Some benzothiazole derivatives exhibit AIE, where they become highly emissive in an aggregated state. Investigating whether this compound displays AIE properties could open up applications in bio-imaging and materials science. mdpi.com

Integration into Multifunctional Hybrid Material Systems

The incorporation of benzothiazole derivatives into larger material systems can lead to novel functionalities. The unique properties of this compound could be harnessed in the development of advanced hybrid materials.

Promising research directions include:

Polymer-Based Hybrid Materials: Covalent incorporation or blending of the compound into polymer matrices could lead to materials with enhanced thermal stability, photostability, or specific optical properties. The flexible side chain could improve compatibility and processability.

Organic-Inorganic Hybrid Materials: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., silica (B1680970), quantum dots) could create hybrid materials with combined properties. For example, such materials could be used as fluorescent probes with enhanced brightness and stability.

Liquid Crystalline Materials: The molecular shape and polarity of this compound might favor the formation of liquid crystalline phases. Investigating its potential as a component in liquid crystal displays or other optoelectronic devices would be a novel area of research.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structure-property relationships of this compound is essential for its rational design and application. A combination of advanced spectroscopic techniques and computational modeling will be key to achieving this.

Future studies should involve:

Advanced NMR and Vibrational Spectroscopy: Detailed 1H, 13C, and 2D NMR studies, along with infrared and Raman spectroscopy, will provide a comprehensive picture of the molecule's structure and bonding. researchgate.netchemistryjournal.ingsconlinepress.com

Time-Resolved Fluorescence Spectroscopy: This technique can be used to probe the excited-state dynamics of the molecule, providing insights into its fluorescence lifetime and potential for applications in sensing and imaging.

Density Functional Theory (DFT) Calculations: Computational modeling can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.netmdpi.comresearchgate.net This will aid in the interpretation of experimental data and guide the design of new derivatives with tailored properties.

Rational Design and Predictive Modeling for Targeted Academic Applications

Building on a fundamental understanding of its properties, future research can focus on the rational design of derivatives of this compound for specific academic applications.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the benzothiazole core and the methoxyethoxy side chain, it will be possible to establish clear relationships between molecular structure and functional properties. nih.gov

Predictive Modeling: Using the data from SAR studies, computational models can be developed to predict the properties of new, unsynthesized derivatives. This will accelerate the discovery of compounds with optimized performance for specific applications.

Targeted Applications: Based on its predicted properties, derivatives could be designed for applications such as selective chemosensors, components in organic light-emitting diodes (OLEDs), or as probes for studying biological processes.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-(2-methoxyethoxy)-1,3-benzothiazole?

To optimize synthesis, focus on reaction conditions such as solvent selection (e.g., hexane or DMF), catalysts (e.g., nickel complexes or sulfuric acid), and temperature control. For example, nickel-catalyzed insertion reactions involving alkynes and benzothiazoles require precise stoichiometric ratios and thermal desulfidation steps to achieve high yields . Parallel purification methods like column chromatography (as described for substituted benzimidazoles) can enhance purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) be applied to confirm the structure of this compound derivatives?

  • IR Spectroscopy : Identify key functional groups such as C=N (1650–1728 cm⁻¹), C-S (690–722 cm⁻¹), and methoxy C-O stretches (1022–1192 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., aromatic δ 7.0–8.3 ppm, methoxy δ 3.3–3.5 ppm) and carbon shifts for substituent verification . Cross-reference with synthetic intermediates (e.g., ethyl ester derivatives) to validate structural integrity .

Q. What experimental strategies address solubility and stability challenges of this compound in aqueous systems?

Use co-solvents (e.g., DMSO or ethanol) or formulate micellar systems with surfactants. The methoxyethoxy side chain enhances hydrophilicity, as demonstrated in nanoparticle stabilization and drug delivery studies . Stability tests under varying pH (4–9) and temperature (25–80°C) conditions should precede biological assays .

Q. What preliminary biological screening models are suitable for assessing the bioactivity of this compound?

  • Antimicrobial : Use standardized microdilution assays against Mycobacterium tuberculosis H37Rv or bacterial/fungal strains .
  • Antiparasitic : Evaluate schistosomula viability via ATP-based luminescence assays .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve low yield issues in multi-step syntheses of this compound derivatives?

Optimize intermediate steps using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). For example, nickel-catalyzed reactions show improved yields (12% → 50%) with sequential temperature control (25°C → 80°C) . Monitor by-products via HPLC and adjust protecting groups (e.g., tert-butyl esters) to reduce side reactions .

Q. What structure-activity relationship (SAR) trends are observed for 2-aryl-substituted benzothiazoles in pharmacological applications?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antitubercular activity by increasing membrane permeability .
  • Bulkier substituents (e.g., naphthyl or quinoline) improve anticancer potency but may reduce solubility .
  • Methoxyethoxy chains enhance bioavailability by mimicking polyethylene glycol (PEG) moieties .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of targets like tubulin or kinase enzymes. Validate poses with MD simulations (GROMACS) to assess stability. Studies on benzothiazole-triazole hybrids show hydrogen bonding with active-site residues (e.g., Tyr 15 in α-glucosidase) .

Q. What strategies mitigate toxicity risks in preclinical studies of benzothiazole derivatives?

  • In vitro toxicity : Use hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to screen for cytotoxicity .
  • In vivo models : Conduct acute toxicity tests in rodents (OECD 423) with histopathological analysis. Adjust dosing based on LD₅₀ calculations and metabolite profiling .

Q. How do alternative catalysts (e.g., Ni vs. Pd) influence the regioselectivity of benzothiazole functionalization?

Nickel catalysts favor C–S bond activation and seven-membered ring formation (e.g., benzothiazepines), while palladium systems may prioritize cross-coupling at the thiazole nitrogen. XAS and SC-XRD analyses confirm nickelacycle intermediates in alkyne insertion reactions .

Q. What environmental fate studies are critical for assessing the ecological impact of this compound?

  • Biodegradation : Use OECD 301D tests to measure microbial degradation rates in soil/water matrices .
  • Ecotoxicology : Evaluate aquatic toxicity (Daphnia magna LC₅₀) and bioaccumulation potential (log Kow calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.